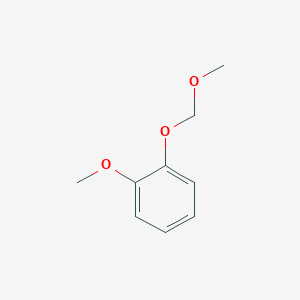

1-Methoxy-2-(methoxymethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-10-7-12-9-6-4-3-5-8(9)11-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPYMYQHGXCBPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501670 | |

| Record name | 1-Methoxy-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73220-26-5 | |

| Record name | 1-Methoxy-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methoxy-2-(methoxymethoxy)benzene: A Strategic Intermediate for Regioselective Synthesis

The following technical guide details the chemical identity, synthesis, and reactivity profile of 1-Methoxy-2-(methoxymethoxy)benzene , a critical intermediate in regioselective organic synthesis.

Executive Summary

This compound (CAS 73220-26-5 ) is a protected derivative of guaiacol (2-methoxyphenol) featuring a methoxymethyl (MOM) ether group. In medicinal chemistry and total synthesis, this compound serves two primary functions:

-

Robust Protection: The MOM group masks the phenol against basic, nucleophilic, and oxidative conditions while remaining easily removable under mild acidic conditions.[1]

-

Regiocontrol: The MOM group acts as a powerful Directed Metalation Group (DMG) , superior to the methoxy group, enabling highly selective ortho-lithiation at the C3 position.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Data |

| CAS Number | 73220-26-5 |

| IUPAC Name | This compound |

| Common Names | MOM-protected Guaiacol; 2-Methoxyphenol methoxymethyl ether |

| Molecular Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); Insoluble in water |

| Boiling Point | ~240–245 °C (Predicted); typically purified by chromatography |

Synthesis Protocols

Method A: Classical Williamson Ether Synthesis (High Yield)

This method utilizes chloromethyl methyl ether (MOM-Cl), a potent carcinogen. Strict safety protocols (fume hood, double-gloving) are mandatory.

Reagents: Guaiacol (1.0 eq), Sodium Hydride (1.2 eq, 60% dispersion), MOM-Cl (1.1 eq), THF (anhydrous).

Protocol:

-

Deprotonation: To a flame-dried flask under Ar, add NaH (washed with hexanes) and anhydrous THF. Cool to 0 °C.

-

Addition: Dropwise add Guaiacol. Evolution of H₂ gas will occur. Stir at 0 °C for 30 min until gas evolution ceases.

-

Alkylation: Add MOM-Cl dropwise via syringe.

-

Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).

-

Workup: Quench with sat. NH₄Cl. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the product as a colorless oil.

Method B: Green Synthesis (MOM-Cl Free)

Utilizes dimethoxymethane (DMM) as a safer alternative, catalyzed by solid acids or P₂O₅.

Reagents: Guaiacol, Dimethoxymethane (Solvent/Reagent), P₂O₅ or Montmorillonite K-10 clay.

Protocol:

-

Dissolve Guaiacol in excess Dimethoxymethane (DMM).

-

Add P₂O₅ (1.5 eq) or K-10 clay (50 wt%).

-

Stir vigorously at RT (or reflux for clay) for 12 hours.

-

Filter off the solid catalyst.

-

Concentrate the filtrate to obtain the crude MOM ether.

Reactivity Profile: Directed Ortho Metalation (DoM)

The defining utility of this molecule is its behavior under lithiation conditions. The molecule possesses two Directing Groups (DGs):

-

-OMe (Methoxy): A moderate coordinator (Lewis basicity).

-

-OMOM (Methoxymethoxy): A strong coordinator due to the bidentate potential of the acetal-like oxygen atoms.

Mechanistic Causality: When treated with n-butyllithium (n-BuLi), the lithium cation coordinates preferentially to the MOM group oxygens. This "complex-induced proximity effect" (CIPE) directs the base to deprotonate the nearest available acidic proton. While the C6 position (ortho to OMe) is sterically open, the superior coordination of the MOM group directs lithiation to the C3 position (between the oxygens, adjacent to the MOM group).

Experimental Workflow: C3-Functionalization

Caption: Directed Ortho Metalation (DoM) pathway. The MOM group directs lithiation to the C3 position via chelation control.

Protocol for C3-Methylation:

-

Setup: Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) under Ar.

-

Lithiation: Cool to -78 °C. Add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise over 5 min.

-

Incubation: Stir at -78 °C for 1 hour. The solution may turn slight yellow, indicating anion formation.

-

Trapping: Add Methyl Iodide (1.5 mmol) neat.

-

Completion: Allow to warm to RT over 2 hours.

-

Result: Formation of 1-methoxy-2-(methoxymethoxy)-3-methylbenzene.

Deprotection (MOM Removal)

The MOM group is stable to base (NaOH, NaH) and reducing agents (LiAlH₄), but labile to acid.

-

Standard Conditions: 6M HCl in THF/Water (1:1) at RT for 1 hour.

-

Mild Conditions: Trifluoroacetic acid (TFA) in DCM (1:4) at 0 °C.

-

Result: Quantitative regeneration of the phenol (Guaiacol derivative).

Applications in Drug Discovery

-

Scaffold Diversification: Used to synthesize polysubstituted resorcinol and catechol derivatives found in natural products (e.g., combretastatins).

-

Metabolic Stability: The MOM ether can mimic a methoxy group in early SAR studies but is generally removed to reveal a phenol for hydrogen bonding in the final pharmacophore.

Safety & Handling

-

MOM-Cl Warning: Chloromethyl methyl ether is a known human carcinogen (OSHA regulated). Use Method B (Green Synthesis) whenever possible to avoid exposure.

-

Product Handling: this compound is an irritant.[2] Handle in a fume hood.

References

-

Sigma-Aldrich. this compound Product Sheet (CAS 73220-26-5).Link

- Winkle, M. R., & Ronald, R. C. (1982). Regioselective metalation reactions of some substituted (methoxymethoxy)arenes. Journal of Organic Chemistry, 47(11), 2101–2108.

-

Hairui Chemical. Product Analysis: this compound.[3][4][5]Link

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[6] (Standard reference for MOM protection/deprotection stability).

Sources

Technical Whitepaper: Optimized Synthesis of 1-Methoxy-2-(methoxymethoxy)benzene

Executive Summary

This technical guide details the synthesis of 1-Methoxy-2-(methoxymethoxy)benzene (also known as MOM-protected Guaiacol). This compound is a critical intermediate in organic synthesis, particularly serving as a directed ortho-metalation (DoM) group in lithiation chemistry. The methoxymethyl (MOM) ether moiety provides robust protection for the phenol group against basic conditions while being orthogonally cleavable under mild acidic conditions.

This guide presents two distinct protocols:

-

Method A (The Classical Route): Uses Chloromethyl methyl ether (MOMCl).[1] High reliability but requires strict safety controls due to carcinogenicity.

-

Method B (The Green Route): Uses Dimethoxymethane (Methylal).[2] Avoids carcinogenic reagents, utilizing acid catalysis for a safer industrial profile.

Strategic Analysis & Mechanism

Chemical Utility

The target molecule features two oxygenated substituents in an ortho relationship. The MOM group is a "hard" Lewis base, making it an excellent directing group (DMG) for lithiation.

-

Role: Protects the phenolic oxygen.

-

Orthogonality: Stable to bases (LiAlH₄, NaOH, n-BuLi) but cleaved by acids (HCl, TFA, BBr₃).

Reaction Mechanism

The formation of the MOM ether proceeds via an SN2 mechanism (Method A) or an oxocarbenium ion intermediate (Method B).

Figure 1: Mechanistic pathway for the classical base-mediated synthesis.

Safety Protocol: Handling MOMCl (Critical)

WARNING: Chloromethyl methyl ether (MOMCl) is an OSHA-regulated human carcinogen.[1] It is often contaminated with Bis(chloromethyl) ether, a potent carcinogen.

-

Engineering Controls: All operations must occur inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles.

-

Quenching: Residual MOMCl must be destroyed with aqueous ammonia or ammonium hydroxide before disposal.

Experimental Protocols

Method A: Classical Synthesis (MOMCl)

Best for: Small-scale research where yield and speed are prioritized over green chemistry metrics.

Reagents:

-

Guaiacol (1.0 equiv)

-

Chloromethyl methyl ether (MOMCl) (1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask under an Argon atmosphere. Add Guaiacol (12.4 g, 100 mmol) and dry DCM (200 mL).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (34.8 mL, 200 mmol) dropwise via syringe. Stir for 15 minutes.

-

MOMylation: Add MOMCl (11.4 mL, 150 mmol) dropwise over 20 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes). The starting phenol spot (Rf ~0.4) should disappear.

-

Quench: Cool to 0 °C. Slowly add saturated aqueous NH₄Cl (100 mL).

-

Workup: Separate layers. Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1) or vacuum distillation.[3]

Method B: Green Synthesis (Dimethoxymethane)

Best for: Large-scale synthesis and safety-conscious environments. Avoids MOMCl.

Reagents:

-

Guaiacol (1.0 equiv)

-

Dimethoxymethane (Methylal) (10.0 equiv - acts as reagent and solvent)

-

Phosphorus Pentoxide (P₂O₅) (1.0 equiv) or solid acid catalyst (e.g., Nafion-H).

Step-by-Step Workflow:

-

Setup: Charge a flask with Dimethoxymethane (88 mL, 1.0 mol) and Guaiacol (12.4 g, 100 mmol).

-

Catalyst Addition: Cool to 0 °C. Add P₂O₅ (14.2 g, 100 mmol) in portions. Note: P₂O₅ is hygroscopic and corrosive.

-

Reaction: Stir vigorously at RT for 24 hours. The P₂O₅ will form a gummy residue as it absorbs water.

-

Quench: Decant the liquid into a beaker containing saturated NaHCO₃ solution (caution: bubbling).

-

Workup: Extract with Et₂O or DCM. Wash with 1M NaOH to remove unreacted Guaiacol.

-

Purification: Distillation is preferred for this method to remove excess dimethoxymethane cleanly.

Characterization & Validation

The product is a colorless oil.[3] Validation requires NMR to distinguish the two methoxy environments.

Table 1: 1H NMR Data (400 MHz, CDCl₃)

| Moiety | Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 6.90 – 7.15 | Multiplet | 4H | Benzene Ring |

| MOM -CH₂- | 5.23 | Singlet | 2H | -OCH₂O- (Diagnostic) |

| Guaiacol -OMe | 3.87 | Singlet | 3H | Ar-OCH₃ |

| MOM -OMe | 3.51 | Singlet | 3H | -OCH₂OCH₃ |

Self-Validation Check:

-

Success: Appearance of the singlet at ~5.23 ppm (Methylene bridge).

-

Failure: Presence of broad singlet at ~5.6 ppm (unreacted Phenol -OH).

Decision Matrix & Troubleshooting

Figure 2: Decision matrix for selecting the appropriate synthetic route.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Moisture in solvent | Re-distill DCM over CaH₂; ensure Argon line is dry. |

| Incomplete Reaction | Steric hindrance | Switch base to NaH (stronger deprotonation) in THF. |

| Product decomposes | Acidic workup | MOM ethers are acid-labile. Ensure all washes are basic/neutral. |

References

-

Greene's Protective Groups: Wuts, P. G. M.[4][5] Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014.

-

Green Synthesis Protocol: Fuji, K.; Nakano, S.; Fujita, E. "An Improved Method for Methoxymethylation of Alcohols under Mild Acidic Conditions." Synthesis1975 , 1975(04), 276-277.

-

MOMCl Safety Data: Sigma-Aldrich. Safety Data Sheet: Chloromethyl methyl ether.

-

Alternative Catalysis: Kantam, M. L. et al. "Methoxymethylation of Alcohols using Dimethoxymethane over Mo(VI)/ZrO2." Asian Journal of Chemistry2018 , 30(3), 655-660.[6]

Sources

physical and chemical properties of 1-Methoxy-2-(methoxymethoxy)benzene

This technical guide details the physical and chemical properties, synthesis, and reactivity of 1-Methoxy-2-(methoxymethoxy)benzene (also known as MOM-protected Guaiacol).

Executive Summary

This compound is a specialized ether intermediate used primarily in organic synthesis as a protected form of Guaiacol (2-methoxyphenol). Its strategic value lies in the Methoxymethyl (MOM) protecting group, which serves two critical functions:[1]

-

Protection: It masks the phenolic hydroxyl group, rendering the molecule inert to bases, nucleophiles, and reducing agents.

-

Direction: The OMOM group acts as a powerful Directed Metalation Group (DMG), facilitating regioselective functionalization of the benzene ring via Directed Ortho Metalation (DoM).

This guide provides a validated workflow for its synthesis, physical characterization, and application in regioselective lithiation chemistry.

Part 1: Molecular Identity & Physiochemical Profile

This compound is rarely sold as a bulk commodity due to the instability of the MOM chloride precursor and the ease of in situ preparation. It is typically synthesized by the end-user.

Datasheet

| Property | Specification |

| Systematic Name | This compound |

| Synonyms | MOM-protected Guaiacol; 2-Methoxyphenyl methoxymethyl ether |

| Molecular Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol |

| Physical State | Colorless to pale yellow oil |

| Boiling Point | ~110–115 °C (at 0.5 mmHg) [Estimated based on homologs] |

| Solubility | Soluble in DCM, THF, Et₂O, EtOAc; Insoluble in water |

| Stability | Stable to bases (NaOH, NaH), reducing agents (LiAlH₄), and organolithiums.[2][3] Hydrolyzes in aqueous acid. |

Note on CAS: While related isomers (like MOM-protected cresol) have established CAS numbers, this compound is often treated as a transient intermediate in literature without a widely indexed CAS number. Researchers should characterize it via NMR/MS upon synthesis.

Part 2: Synthetic Architecture

The synthesis follows a standard Williamson etherification. Due to the high carcinogenicity of Chloromethyl methyl ether (MOMCl), this protocol emphasizes safety and closed-system handling.

Validated Synthesis Protocol

Reaction: Guaiacol + MOMCl + Base

Reagents:

-

Substrate: Guaiacol (2-methoxyphenol) [1.0 equiv]

-

Reagent: Chloromethyl methyl ether (MOMCl) [1.2 equiv] (Warning: Carcinogen)

-

Base: N,N-Diisopropylethylamine (DIPEA) [1.5 equiv] or Sodium Hydride (NaH)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add Guaiacol and anhydrous DCM.

-

Deprotonation/Base Addition: Cool to 0°C. Add DIPEA slowly via syringe. (If using NaH, add solid NaH portion-wise at 0°C and wait for H₂ evolution to cease).

-

Alkylation: Add MOMCl dropwise via syringe at 0°C. Do not remove the needle tip from the flask to prevent aerosolization.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The product will have a higher R_f than Guaiacol.

-

Quench: Quench carefully with saturated aqueous NH₄Cl.

-

Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂; Gradient 5%

15% EtOAc in Hexanes) to yield a colorless oil.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow for MOM-protection of Guaiacol.

Part 3: Chemical Reactivity & Directed Ortho Metalation (DoM)

The primary utility of this molecule is in Directed Ortho Metalation (DoM) . The molecule possesses two directing groups:[4][5]

-

OMOM: A strong coordination group (Lewis basic oxygen).

-

OMe: A moderate coordination group.

Regioselectivity Profile

When treated with a strong base (e.g., n-BuLi or t-BuLi), lithiation can theoretically occur at two positions:

-

C3 (Between oxygens): This position is activated by the Cooperative Effect of both oxygens. However, it is sterically crowded.

-

C6 (Ortho to OMOM): Activated primarily by the stronger OMOM group.

Expert Insight: In 1,2-dioxygenated systems, lithiation typically favors the C3 position (between the groups) due to the synergistic chelation of the lithium cation by both oxygen atoms, provided the base is not excessively bulky. However, if the C3 position is blocked or if steric repulsion is too high, lithiation shifts to C6. For this compound, C3 lithiation is the dominant pathway under standard conditions (

DoM Protocol

-

Dissolution: Dissolve substrate in anhydrous THF.

-

Lithiation: Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise.

-

Equilibration: Stir at 0°C for 1 hour to ensure C3-lithiation (kinetic vs thermodynamic control).

-

Electrophile Trapping: Cool back to -78°C. Add electrophile (e.g., MeI, DMF, B(OMe)₃).

-

Result: Formation of 3-substituted-1-methoxy-2-(methoxymethoxy)benzene.

Mechanistic Pathway

Figure 2: Mechanistic pathway for Directed Ortho Metalation (DoM) targeting the C3 position.

Part 4: Deprotection Dynamics

The MOM group is robust against basic conditions but extremely labile to acid. This orthogonality allows the user to perform base-mediated reactions (like DoM) and then remove the group to reveal the phenol.

Method A: Standard Acidic Cleavage

-

Conditions: 6M HCl in Methanol/THF (1:1) at 50°C for 1 hour.

-

Mechanism: Protonation of the ether oxygen

Formation of oxocarbenium ion -

Outcome: Quantitative recovery of the Guaiacol derivative.[6]

Method B: Lewis Acid Cleavage (Mild)

-

Conditions: Zinc Bromide (ZnBr₂) or Bromotrimethylsilane (TMSBr) in DCM at 0°C.

-

Use Case: Use this if the molecule contains acid-sensitive groups (like acetals) elsewhere.

Part 5: Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed:

-

¹H NMR (CDCl₃, 400 MHz):

- 6.9–7.2 ppm (m, 4H, Aromatic).

- 5.20 ppm (s, 2H, -OCH ₂O-). Characteristic MOM peak.

- 3.88 ppm (s, 3H, Ar-OCH ₃).

- 3.52 ppm (s, 3H, -OCH₂OCH ₃).

-

¹³C NMR:

-

Distinct peak at

95 ppm corresponding to the anomeric carbon (-OC H₂O-).

-

References

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM protection/deprotection stability).

-

Berliner, M. A., & Belecki, K. (2005). "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." The Journal of Organic Chemistry, 70(23), 9618–9621. Link

- Castelani, P., et al. (2019). "Regioselective Lithiation of 1,2-Dimethoxybenzene Derivatives." Journal of the Brazilian Chemical Society.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Benzene, (1-methoxy-1-methylethyl)- (CAS 935-67-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. baranlab.org [baranlab.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]

1-Methoxy-2-(methoxymethoxy)benzene IUPAC name and structure

Structural Architecture, Synthesis, and Directed Ortho Metalation (DoM) Utility

Executive Summary

This technical guide profiles 1-Methoxy-2-(methoxymethoxy)benzene , a pivotal intermediate in organic synthesis.[1] Structurally, it is the methoxymethyl (MOM) ether derivative of guaiacol (2-methoxyphenol). Its primary value in drug discovery and complex molecule synthesis lies in its ability to serve as a regioselective scaffold. The MOM moiety functions not merely as a protecting group but as a powerful Directed Metalation Group (DMG) , overriding the directing effects of the adjacent methoxy group to facilitate precise C3-functionalization via Directed Ortho Metalation (DoM).

Part 1: Structural Identity & Physicochemical Profile

Nomenclature and Identification

The molecule consists of a benzene ring substituted at the 1 and 2 positions with oxygenated groups. The IUPAC name strictly defines the connectivity, while the common name highlights its synthetic origin.

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Name | MOM-protected Guaiacol; Guaiacol MOM ether |

| Molecular Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol |

| SMILES | COCOC1=CC=CC=C1OC |

| Key Functional Groups | Aryl Methyl Ether (Anisole type), Formal (Acetal-like MOM ether) |

Spectroscopic Signature (¹H NMR)

Identification is readily achieved via Proton NMR. The MOM group presents a distinct singlet for the methylene protons sandwiched between two oxygens.

-

MOM Methylene (-OCH₂O-): Singlet, ~5.15–5.25 ppm (2H).[1]

-

MOM Methyl (-OCH₃): Singlet, ~3.45–3.50 ppm (3H).[1]

-

Aryl Methoxy (-OCH₃): Singlet, ~3.80–3.90 ppm (3H).[1]

-

Aromatic Protons: Multiplets, ~6.80–7.20 ppm (4H).

Part 2: Synthetic Protocol (Protection of Guaiacol)

Strategic Considerations

The synthesis involves the Williamson etherification of guaiacol. While simple in theory, the use of Chloromethyl methyl ether (MOM-Cl) requires strict safety adherence due to its carcinogenicity.

Safety Critical: MOM-Cl is a regulated carcinogen.[1][2] All procedures must be performed in a fume hood with appropriate PPE. Sodium hydride (NaH) releases hydrogen gas; inert atmosphere (N₂ or Ar) is mandatory.

Experimental Workflow

Reagents: Guaiacol (1.0 equiv), Sodium Hydride (60% dispersion in oil, 1.2 equiv), MOM-Cl (1.1 equiv), THF (anhydrous) or DMF.[1]

Step-by-Step Protocol:

-

Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add NaH (washed with hexanes to remove oil if high purity is required) and suspend in anhydrous THF at 0°C.

-

Deprotonation: Add Guaiacol dropwise to the NaH suspension. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the phenoxide anion is formed.

-

Alkylation: Add MOM-Cl dropwise via syringe. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (SiO₂; Hexane/EtOAc).

-

Quench & Workup: Cool to 0°C. Quench carefully with saturated NH₄Cl solution. Extract with Et₂O or EtOAc (3x). Wash combined organics with water and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (typically 9:1 Hexane/EtOAc) to yield the colorless oil.

Visualization: Synthesis Pathway

Figure 1: Synthetic workflow for the protection of Guaiacol using MOM-Cl and Sodium Hydride.[1]

Part 3: Reactivity Profile – Directed Ortho Metalation (DoM)

The "Why": Chelation Control

The primary utility of this compound is in regioselective lithiation .[1] The molecule possesses two potential Directing Groups (DMGs):[3][4][5]

-

Methoxy (-OMe): A moderate DMG (coordination only).

-

Methoxymethoxy (-OMOM): A strong DMG. The extra oxygen atom in the acetal chain facilitates a bidentate chelation with Lithium, stabilizing the transition state significantly better than the simple methoxy group.

Regioselectivity Logic

When treated with n-Butyllithium (n-BuLi), deprotonation does not occur randomly.[1]

-

Site C6 (Ortho to OMe): Less favored.

-

Site C3 (Ortho to OMOM): Highly Favored. The MOM group directs the base to the C3 position via the Complex Induced Proximity Effect (CIPE).

This allows researchers to install electrophiles (E⁺) selectively at the 3-position, creating 1,2,3-trisubstituted benzenes , a substitution pattern that is otherwise difficult to achieve via classical electrophilic aromatic substitution.[1]

DoM Protocol Summary

-

Solvent: Anhydrous THF (promotes de-aggregation of n-BuLi).

-

Base: n-BuLi (1.1 equiv) at -78°C or 0°C (MOM is robust).

-

Electrophile: Add aldehyde, ketone, iodine, or borate ester at -78°C.

-

Result: 3-Substituted-2-(methoxymethoxy)-1-methoxybenzene.

Visualization: DoM Mechanism

Figure 2: Mechanism of Directed Ortho Metalation (DoM) showing regioselective C3 deprotonation.

Part 4: Deprotection Strategy

Once the ortho-functionalization is complete, the MOM group is often removed to restore the phenol functionality.

| Method | Conditions | Mechanism | Notes |

| Acid Hydrolysis | 6M HCl in THF/H₂O or TFA/DCM | Brønsted Acid Catalysis | Standard method.[1] Fast but may affect acid-sensitive groups.[1] |

| Lewis Acid | MgBr₂ in Et₂O or TMSBr in DCM | Lewis Acid Chelation | Milder.[1] specific for MOM cleavage. |

| Solid Acid | Amberlyst-15 in MeOH | Heterogeneous Catalysis | Easy workup (filtration).[1] |

Protocol (Acid Hydrolysis): Dissolve the MOM-protected intermediate in THF. Add 6M HCl (aq) dropwise. Stir at room temperature for 1–3 hours. The acetal hydrolyzes to formaldehyde and methanol, liberating the free phenol.

References

-

Snieckus, V. (1990).[3] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879–933.

-

Greene, T. W., & Wuts, P. G. M. (2006).[6] Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (Standard reference for MOM protection/deprotection protocols).

-

Organic Chemistry Portal. "MOM Ethers (Methoxymethyl Ethers)." (General reactivity and stability data).

-

Schlosser, M. (2005). "The directed metallation of arenes: A survival guide." Angewandte Chemie International Edition, 44(3), 376-393.[1]

Sources

- 1. Showing Compound 1-Methoxy-2-methylbenzene (FDB008787) - FooDB [foodb.ca]

- 2. A facile method for the preparation of MOM-protected carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. baranlab.org [baranlab.org]

- 5. ww2.icho.edu.pl [ww2.icho.edu.pl]

- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

Technical Guide: Synthesis of Guaiacol Methoxymethyl (MOM) Ether

Executive Summary

This technical guide details the synthesis of 1-methoxy-2-(methoxymethoxy)benzene (Guaiacol MOM Ether), a critical intermediate in organic synthesis.[1] While the methoxymethyl (MOM) group is a robust protecting group for phenols—stable to basic conditions and easily cleaved by acid—its primary strategic value lies in its ability to serve as a powerful Directed Metalation Group (DMG) .

This guide presents two distinct methodologies:

-

The "Green" Route (Recommended): A scalable, lower-hazard protocol using dimethoxymethane (methylal) and phosphorus pentoxide (

). -

The Classical Route: A high-yielding but hazardous protocol using chloromethyl methyl ether (MOMCl) and sodium hydride (NaH).

Target Molecule:

-

IUPAC Name: this compound[1]

-

Molecular Formula:

-

MW: 168.19 g/mol

Part 1: Strategic Context & Utility

Why Protect Guaiacol with MOM?

Beyond simple hydroxyl protection, the MOM ether is synthesized primarily to facilitate Directed Ortho Metalation (DoM) .[1] The MOM group coordinates strongly with alkyllithium reagents (e.g.,

In the case of guaiacol (2-methoxyphenol), the interplay between the inherent methoxy group and the installed MOM group allows for highly regioselective functionalization.[1]

Key Chemical Advantages:

-

Chelation Control: The oxygen atoms in the MOM group stabilize the lithiated intermediate via a 5-membered chelate ring.[1]

-

Orthogonal Stability: Stable to bases, nucleophiles, and reducing agents (LiAlH4), but cleaved quantitatively by mild acids (e.g., dilute HCl or TFA).[1]

Part 2: Synthesis Methodologies

Method A: The "Green" Route (P2O5 / Dimethoxymethane)

Status: Recommended for Scale-up and Safety

This method avoids the use of carcinogenic MOMCl by generating the reactive electrophile in situ from dimethoxymethane (DMM) using phosphorus pentoxide (

Reaction Mechanism

The

Figure 1: Mechanism of P2O5-mediated MOM protection via in situ oxocarbenium generation.[1]

Protocol

Reagents:

-

Guaiacol (1.0 equiv)[2]

-

Dimethoxymethane (DMM) (15.0 - 20.0 equiv) – Acts as both reagent and solvent

-

Phosphorus Pentoxide (

) (1.0 - 1.5 equiv)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2).

-

Charging: Add Guaiacol (e.g., 12.4 g, 100 mmol) and Dimethoxymethane (150 mL) to the flask. Stir to dissolve.

-

Addition: Cool the mixture to 0°C in an ice bath. Add

(14.2 g, 100 mmol) in small portions over 20 minutes.-

Critical Control:

is sticky and hygroscopic.[1] Add quickly but carefully to avoid clumping.

-

-

Reaction: Remove the ice bath and allow the slurry to stir at room temperature (25°C) for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quenching: Decant the liquid supernatant into a beaker containing crushed ice/saturated

.-

Safety Note: The residual gummy

mass in the flask should be quenched very slowly with ice water; it reacts violently.

-

-

Extraction: Extract the aqueous layer with Diethyl Ether (

) or Ethyl Acetate (3 x 50 mL). -

Purification: Wash combined organics with Brine, dry over

, and concentrate in vacuo. The residue is typically pure enough for use (>95%), but can be distilled (vacuum) for high purity.[1]

Method B: The Classical Route (MOMCl / NaH)

Status: High Hazard - Use only if Method A fails or for micro-scale

WARNING: Chloromethyl methyl ether (MOMCl) is a potent carcinogen (OSHA regulated).[3] Sodium Hydride (NaH) is pyrophoric . All operations must occur in a well-ventilated fume hood.[1]

Reaction Mechanism

This is a standard Williamson ether synthesis.[1] The phenoxide anion is generated by NaH, which performs an SN2 attack on the MOMCl.[1]

Figure 2: Classical Williamson Ether Synthesis mechanism.

Protocol

Reagents:

-

Guaiacol (1.0 equiv)[2]

-

Sodium Hydride (60% dispersion in oil) (1.2 equiv)

-

MOMCl (1.1 equiv)

-

THF (Anhydrous) or DMF

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck flask under Nitrogen (

) atmosphere. -

Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Add Guaiacol (1.0 equiv) dropwise (evolution of

gas). Stir for 30 mins at 0°C until gas evolution ceases. -

Alkylation: Add MOMCl (1.1 equiv) dropwise via syringe.

-

Safety: Do not let the needle tip drip outside the flask. Bleach all needles immediately after use.[1]

-

-

Completion: Warm to room temperature and stir for 1–2 hours.

-

Quench: Cool to 0°C. Carefully add saturated

solution to quench excess NaH. -

Workup: Extract with

. Wash organics with 1M NaOH (to remove unreacted phenol) and then water. Dry and concentrate.

Part 3: Characterization & Data

The formation of the MOM ether is confirmed by the appearance of the diagnostic methylene singlet and the MOM-methoxy singlet in the proton NMR.[1]

Diagnostic 1H NMR Data (CDCl3, 400 MHz)

| Proton Type | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 6.90 – 7.20 | Multiplet | 4H | Benzene Ring |

| MOM Methylene | 5.22 | Singlet | 2H | |

| Guaiacol OMe | 3.87 | Singlet | 3H | |

| MOM Methyl | 3.51 | Singlet | 3H |

Note: The methylene peak at ~5.2 ppm is the definitive proof of MOM protection. It is significantly downfield from the methoxy groups due to the deshielding effect of two oxygen atoms.[1]

Comparison of Methods

| Feature | Method A (Green/P2O5) | Method B (Classic/MOMCl) |

| Safety | Moderate (Corrosive reagents) | Critical (Carcinogen, Pyrophoric) |

| Atom Economy | Lower (Excess DMM used) | High |

| Purification | Decantation + Extraction | Extraction + Wash |

| Scalability | Excellent (Industrial preferred) | Poor (Safety constraints) |

| Yield | 85 - 92% | 90 - 95% |

Part 4: Process Flow Diagram (Green Route)

Figure 3: Operational workflow for the P2O5-mediated synthesis.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Standard text for MOM protection stability and conditions).

-

Fuji, K.; Nakano, S.; Fujita, E. "An Improved Method for Methoxymethylation of Alcohols under Mild Acidic Conditions."[1] Synthesis, 1975 , 4, 276-277.[1] (The foundational reference for the P2O5/dimethoxymethane method).

-

Snieckus, V. "Directed Ortho Metalation.[1][4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990 , 90(6), 879–933.[1] (Authoritative source on the utility of MOM ethers in Directed Ortho Metalation).

-

Occupational Safety and Health Administration (OSHA). "Methyl chloromethyl ether."[1] OSHA Standard 1910.1006.[1] Link (Regulatory grounding for the hazards of Method B).

Sources

- 1. CN107266294A - A kind of purification process of the guaiacol first product synthesized for catechol with methanol oxidation - Google Patents [patents.google.com]

- 2. CN1944367A - Synthetic method for guaiacol - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ww2.icho.edu.pl [ww2.icho.edu.pl]

Technical Guide: Preparation and Strategic Utility of 1-Methoxy-2-(methoxymethoxy)benzene

Executive Summary

This technical guide details the synthesis and application of 1-Methoxy-2-(methoxymethoxy)benzene (also known as Guaiacol MOM ether). This compound serves as a critical intermediate in medicinal chemistry, primarily due to the robustness of the methoxymethyl (MOM) protecting group and its ability to serve as a Directed Metalation Group (DMG) in Directed Ortho Metalation (DoM) reactions.

This guide presents two distinct synthetic pathways:

-

The Classical Route: High-yielding alkylation using chloromethyl methyl ether (MOM-Cl).

-

The Green Route: Acid-catalyzed acetal exchange using dimethoxymethane (Methylal), avoiding carcinogenic reagents.

Strategic Importance: The MOM Group in Drug Discovery

The conversion of Guaiacol (2-methoxyphenol) to its MOM ether is not merely a protection step; it is a strategic activation of the aromatic ring for regioselective functionalization.

Directed Ortho Metalation (DoM) Capability

The MOM group is a powerful Directed Metalation Group (DMG). According to the hierarchy established by Victor Snieckus , the OMOM group coordinates strongly with alkyllithiums (e.g., n-BuLi, s-BuLi), directing deprotonation to the ortho position.

-

Regioselectivity: In this compound, the OMOM group competes with the OMe group. The OMOM group is generally a stronger coordinator than OMe, often directing metalation to the position ortho to itself (position 3), though cooperative effects between the 1-OMe and 2-OMOM groups can stabilize lithiation at position 3 (between the oxygens) or position 6 depending on steric bulk and base choice.

-

Stability: Unlike silyl ethers, MOM ethers are stable to strong bases and nucleophiles, making them ideal for harsh lithiation conditions.

Mechanistic Pathways & Retrosynthesis

The synthesis relies on the formation of an acetal linkage. We analyze two distinct mechanisms: Nucleophilic Substitution (Path A) and Oxocarbenium Ion Formation (Path B) .

Reaction Mechanism Visualization

Figure 1: Mechanistic divergence between the classical base-mediated substitution (Path A) and the acid-catalyzed acetal exchange (Path B).

Protocol A: The Classical Route (MOM-Cl)

Status: Gold Standard (High Yield) | Risk: High (Carcinogen)

This method utilizes Chloromethyl Methyl Ether (MOM-Cl) .[1][2]

-

Warning: MOM-Cl is an OSHA-regulated carcinogen.[3] It is often contaminated with Bis(chloromethyl) ether (BCME), a potent carcinogen. All operations must occur in a functioning fume hood with proper PPE.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Guaiacol | 1.0 | Substrate |

| Sodium Hydride (60% in oil) | 1.2 - 1.5 | Base (Irreversible deprotonation) |

| MOM-Cl | 1.2 | Electrophile |

| THF or DMF | Solvent | Anhydrous (0.5 M concentration) |

Step-by-Step Procedure

-

Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

-

Deprotonation:

-

Add NaH (1.5 equiv) to the flask. Wash with dry hexanes to remove mineral oil if necessary.

-

Add anhydrous THF (or DMF). Cool to 0°C .

-

Add Guaiacol (1.0 equiv) dropwise. Evolution of H2 gas will occur. Stir for 30 min at 0°C until gas evolution ceases and the phenoxide is formed.

-

-

Alkylation:

-

Add MOM-Cl (1.2 equiv) dropwise via syringe. DO NOT REMOVE FROM HOOD.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

-

Quench & Workup:

-

Cool back to 0°C. Carefully quench with saturated aqueous NH4Cl (destroys excess MOM-Cl).

-

Extract with EtOAc (3x). Wash combined organics with water and brine.

-

Dry over Na2SO4, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc, typically 9:1 or 8:2) yields the product as a colorless oil.[1]

Protocol B: The "Green" Route (Dimethoxymethane)

Status: Modern Alternative | Risk: Low | Yield: Moderate to High

This method uses Dimethoxymethane (Methylal) and Phosphorus Pentoxide (P2O5) to generate the reactive oxocarbenium species in situ, avoiding the handling of MOM-Cl.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Guaiacol | 1.0 | Substrate |

| Dimethoxymethane | 10 - 20 | Reagent & Solvent |

| P2O5 | 1.0 - 1.5 | Acid Catalyst / Dehydrating Agent |

Step-by-Step Procedure

-

Setup: Charge a round bottom flask with Guaiacol (1.0 equiv).

-

Reagent Addition: Add Dimethoxymethane (Methylal) as the solvent (approx. 10–20 mL per gram of substrate).

-

Activation:

-

Add P2O5 (1.0–1.5 equiv) in portions at RT. The reaction is exothermic; ensure adequate stirring.

-

Note: P2O5 acts as both the acid catalyst to generate the oxocarbenium ion and a desiccant to drive the equilibrium forward by removing methanol.

-

-

Reaction: Stir vigorously at RT for 3–5 hours. Monitor by TLC.

-

Workup:

-

Decant the liquid from the gummy P2O5 residue.

-

Quench the liquid phase with saturated NaHCO3 solution (careful of CO2 evolution).

-

Extract with Et2O or DCM.

-

-

Purification: Standard flash chromatography as described in Protocol A.

Quality Control & Characterization

Successful synthesis is validated by the appearance of the distinctive methylene protons of the MOM group.

NMR Specifications

| Nucleus | Signal (ppm) | Multiplicity | Assignment |

| 1H NMR | 5.15 - 5.25 | Singlet (2H) | -OCH2O- (MOM Methylene) |

| 1H NMR | 3.50 - 3.55 | Singlet (3H) | -OCH2OCH3 (MOM Methyl) |

| 1H NMR | 3.85 - 3.90 | Singlet (3H) | Ar-OCH3 (Guaiacol Methyl) |

| 13C NMR | ~95.0 | - | -OCH2O- (Anomeric Carbon) |

Mass Spectrometry

-

Technique: GC-MS or LC-MS (ESI+).

-

Observation: The MOM group is acid-sensitive.[2] In ESI+, you may observe loss of the protecting group or the [M+Na]+ adduct. The molecular ion [M]+ is 168.19 g/mol .

Safety & Operational Workflow (MOM-Cl Focus)

Due to the severe toxicity of MOM-Cl, a strict workflow is required.

Figure 2: Mandatory safety workflow for handling Chloromethyl Methyl Ether (MOM-Cl).

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Classic reference for MOM protection stability and conditions).

-

Snieckus, V. (1990). Directed ortho metalation.[5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text on DoM hierarchy).

-

Fujioka, H., et al. (2009).[4] One-Pot Synthesis of MOM Ethers from Alcohols with Dimethoxymethane using Iron Catalysts. Organic Letters, 11(22), 5138–5141. (Modern green chemistry approach).

-

Occupational Safety and Health Administration (OSHA). (n.d.). Methyl chloromethyl ether.[1][2][3][6][7] OSHA Occupational Chemical Database. (Safety grounding).

- Grasa, G. A., et al. (2002). P2O5-Mediated Synthesis of MOM Ethers. Journal of Organic Chemistry, 67, 266. (Specific protocol for the P2O5/Dimethoxymethane route).

Sources

Strategic Utilization of 1-Methoxy-2-(methoxymethoxy)benzene: Physicochemical Profiling and Synthetic Applications

[1][2]

Part 1: The Molecular Identity & Strategic Value

In the architecture of complex pharmaceutical intermediates, 1-Methoxy-2-(methoxymethoxy)benzene (also known as the MOM ether of guaiacol) serves a dual purpose: it is a robustly protected phenol and a potent director of regioselective lithiation.[1][2]

Unlike simple methyl ethers, the methoxymethyl (MOM) group acts as a "smart" protecting group. It coordinates with organolithium reagents, facilitating Directed Ortho Metalation (DoM) with higher precision than the native methoxy group.[3] This guide details the physicochemical specifications, synthesis, and mechanistic utility of this scaffold.

Core Specifications

Molecular Weight Calculation (High-Precision)

For stoichiometric exactness in process chemistry, the molecular weight is derived as follows:

| Element | Count | Atomic Mass ( g/mol ) | Subtotal |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 12 | 1.008 | 12.096 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total MW | 168.19 g/mol |

Critical Distinction: Do not confuse this molecule with its isomer, 1-Methoxy-2-(methoxymethyl)benzene (C₉H₁₂O₂, MW 152.19 g/mol ), or 1-(methoxymethoxy)-2-methylbenzene.[1][2] The presence of the third oxygen atom in the acetal linkage (-OCH₂O-) is the defining feature of the MOM group.[1]

Part 2: Physicochemical Profile[1]

The following data consolidates experimental and predicted values essential for handling and isolation.

| Property | Value | Context for Application |

| Molecular Weight | 168.19 g/mol | Basis for all stoichiometric calculations.[1][2] |

| Physical State | Colorless to pale yellow oil | Liquid at room temperature; handle with positive displacement pipettes.[1][2] |

| Boiling Point | ~110–115 °C @ 10 mmHg | Purifiable via vacuum distillation.[1][2] |

| Density | ~1.12 g/mL | Denser than water; forms the bottom layer in aqueous workups.[1][2] |

| Solubility | DCM, THF, Et₂O, Toluene | Fully compatible with standard organic solvents.[1][2] |

| ¹H NMR Marker | δ ~5.2 ppm (s, 2H) | The methylene protons of the MOM group (-OCH₂O-) appear as a distinct singlet, diagnostic for successful protection.[1][2] |

Part 3: Synthetic Methodology

We present two protocols: the Classic Robust Method (for large-scale batch processing) and the Modern Mild Method (for acid-sensitive substrates or "green" chemistry compliance).[1]

Protocol A: The Classic Williamson Ether Synthesis (NaH/DMF)

Best for: High-throughput synthesis where base sensitivity is not a concern.[1][2]

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon.

-

Deprotonation: Suspend Sodium Hydride (NaH, 60% in oil, 1.2 equiv) in anhydrous DMF at 0°C.

-

Addition: Add Guaiacol (1.0 equiv) dropwise. Evolution of H₂ gas will occur. Stir for 30 min at 0°C until gas evolution ceases (formation of sodium phenoxide).

-

Alkylation: Add Chloromethyl methyl ether (MOM-Cl, 1.1 equiv) dropwise via syringe.[1] Caution: MOM-Cl is a carcinogen. [1][2]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quench: Cool to 0°C and carefully quench with sat. NH₄Cl.

-

Workup: Extract with Et₂O or EtOAc. Wash organics with water (3x) to remove DMF, then brine. Dry over MgSO₄.

Protocol B: The Mild Hunig’s Base Method (DIPEA/DCM)

Best for: Avoiding strong bases and minimizing side reactions.

-

Setup: Dissolve Guaiacol (1.0 equiv) in DCM (0.5 M concentration).

-

Reagents: Add DIPEA (Hunig's Base, 2.0 equiv). Cool to 0°C.[5]

-

Alkylation: Add MOM-Cl (1.5 equiv) slowly.

-

Catalysis (Optional): Addition of TBAI (tetrabutylammonium iodide) can accelerate the reaction via in situ Finkelstein exchange.

-

Completion: Stir at RT for 12 hours.

-

Workup: Wash with 1M HCl (to remove excess amine), then sat. NaHCO₃.

Visualization: Synthesis Workflow

The following diagram illustrates the decision logic and workflow for the synthesis.

Figure 1: Comparative synthetic workflows for the generation of MOM-protected guaiacol.

Part 4: Mechanistic Utility - Directed Ortho Metalation (DoM)[1][2]

The primary value of this compound lies in its reactivity profile.[1][2] The MOM group is a Strong Directing Metalation Group (DMG) , superior to the methoxy group.

The Chelation Mechanism

When treated with n-Butyllithium (n-BuLi), the lithium cation coordinates to the oxygens.[1] The MOM group offers a "bidentate-like" coordination sphere (involving the ether oxygen and the acetal oxygen), which strongly directs the base to the ortho position.

Regioselectivity Rules:

-

Site 3 (Between OMe and OMOM): This position is electronically activated by both oxygens (inductive effect). It is the "coordinated" position. However, it is sterically crowded.

-

Site 6 (Ortho to OMe): Less sterically hindered, but the OMe is a weaker director than MOM.

-

Outcome: Under kinetic control (-78°C), lithiation predominantly occurs at Position 3 due to the "Complex Induced Proximity Effect" (CIPE) driven by the MOM group, unless the electrophile is exceptionally bulky.

Visualization: DoM Coordination Logic

Figure 2: Mechanism of Directed Ortho Metalation (DoM) mediated by the MOM group.

Part 5: Deprotection Strategy

The MOM group is stable to basic conditions (DoM, Grignard reagents) but is cleaved by acid.

-

Standard Protocol: Treat the dissolved intermediate with 6M HCl in THF/Water or Trifluoroacetic acid (TFA) in DCM at 0°C.

-

Result: The acetal hydrolyzes to release formaldehyde and methanol, regenerating the free phenol (Guaiacol derivative).

References

-

National Institute of Standards and Technology (NIST). Benzene, 1-methoxy-2-(methoxymethoxy)- Properties.[1][2] NIST Chemistry WebBook. [Link][1]

-

Snieckus, V. (1990).[6] Directed Ortho Metalation.[6][7][8][9][10] Tertiary Amides and O-Carbamates as Synthetic Connections.[1][2][3] Chemical Reviews, 90(6), 879–933. [Link][1]

-

Greene, T. W., & Wuts, P. G. M. (1999).[11] Protective Groups in Organic Synthesis.[5][11] Wiley-Interscience.[1][2][11] (Chapter: Protection for Phenols). [Link][1]

-

PubChem. Compound Summary: this compound.[1][2] National Library of Medicine. [Link]

-

Fujioka, H., et al. (2009).[11] Mild and Selective Deprotection of MOM Ethers.[11] Organic Letters, 11(22), 5138–5141. [Link]

Sources

- 1. Benzene, 1-methoxy-2-methyl- | SIELC Technologies [sielc.com]

- 2. Showing Compound 1-Methoxy-2-methylbenzene (FDB008787) - FooDB [foodb.ca]

- 3. grokipedia.com [grokipedia.com]

- 4. 1-(methoxymethoxy)-2-methylbenzene 96% | CAS: 55359-65-4 | AChemBlock [achemblock.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. baranlab.org [baranlab.org]

- 10. baranlab.org [baranlab.org]

- 11. MOM Ethers [organic-chemistry.org]

Technical Guide: Stability & Utility of 1-Methoxy-2-(methoxymethoxy)benzene

Executive Summary

1-Methoxy-2-(methoxymethoxy)benzene (MOM-protected Guaiacol) represents a critical strategic intermediate in the synthesis of complex pharmaceutical scaffolds. Its value lies in its orthogonal stability profile : it is robust against strong bases and nucleophiles, allowing for aggressive metallation chemistries (e.g., Directed Ortho Metalation), yet it remains cleanly cleavable under mild acidic conditions.

This guide provides a comprehensive analysis of its physicochemical stability, mechanistic behaviors, and validated handling protocols for researchers in medicinal chemistry.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule consists of a benzene ring substituted with a methoxy group (-OMe) at position 1 and a methoxymethoxy group (-OMOM) at position 2.

-

Core Functionality: The MOM group is an acetal (

).[1] Unlike simple ethers (e.g., methyl or benzyl ethers), the presence of two oxygen atoms separated by a methylene bridge introduces unique electronic lability toward acids. -

Electronic Effect: Both the -OMe and -OMOM groups are strong electron-donating groups (EDGs), significantly activating the benzene ring toward electrophilic aromatic substitution (EAS) and directing lithiation.

Table 1: Physicochemical Properties

| Property | Value | Implication for Stability |

| CAS Number | 13577-62-3 | Unique Identifier |

| Molecular Weight | 196.24 g/mol | Low MW, suitable for fragment-based design |

| LogP | ~1.84 | Moderate lipophilicity; soluble in organic solvents (THF, DCM) |

| Boiling Point | 192°C (at 760 mmHg) | Thermally stable; purifiable by distillation |

| Density | 0.997 g/cm³ | Similar to water; phase separation requires care in extraction |

| Solubility | High (Organics), Low (Water) | Hydrolysis requires co-solvents (e.g., MeOH/Water) |

Part 2: Chemical Stability Matrix

The utility of this protecting group relies on the dichotomy between its stability in basic conditions and lability in acidic conditions.[1][2][3]

Table 2: Chemical Resistance Profile

| Condition | Stability Rating | Mechanistic Insight |

| Aqueous Acid (pH < 4) | Unstable | Protonation of the acetal oxygen leads to rapid hydrolysis. |

| Lewis Acids (e.g., | Variable/Unstable | Strong Lewis acids coordinate to the acetal oxygens, triggering cleavage or chelation-controlled reactions. |

| Aqueous Base (pH > 12) | Highly Stable | Acetals lack an acidic proton and are inert to hydroxide attack ( |

| Organolithiums ( | Highly Stable | The MOM group survives lithiation and acts as a Directed Metalation Group (DMG). |

| Reduction ( | Stable | Resistant to hydride reduction and catalytic hydrogenolysis (unlike Benzyl ethers). |

| Oxidation ( | Conditional | The ether linkage is stable, but the electron-rich aromatic ring is susceptible to oxidative degradation. |

Part 3: Mechanistic Insight (The "Why")

Acid-Catalyzed Hydrolysis (Deprotection)

The cleavage of the MOM group is the primary "instability" feature utilized for deprotection. It follows an A1 mechanism (unimolecular acid-catalyzed hydrolysis).

-

Protonation: The acid protonates the methoxy oxygen (or the phenoxy oxygen, though less favorable).

-

Rate-Limiting Step: Dissociation generates a resonance-stabilized oxocarbenium ion and the free phenol.

-

Trapping: Water attacks the oxocarbenium ion, eventually releasing formaldehyde and methanol.

Figure 1: Mechanism of Acid-Catalyzed MOM Deprotection. The resonance stabilization of the oxocarbenium ion drives the reaction forward.

Directed Ortho Metalation (DoM) Stability

In basic conditions, the MOM group acts as a powerful Directed Metalation Group (DMG) . The oxygen atoms coordinate with Lithium (Li), bringing the base (

-

Regioselectivity: In this compound, the MOM group and Methoxy group compete. However, the MOM group is generally a stronger director. Lithiation often occurs at the 3-position (between the two oxygens) or the 6-position , depending on steric bulk and solvent.

Figure 2: Directed Ortho Metalation (DoM) workflow. The stability of the MOM group to strong base allows for precise ring functionalization.

Part 4: Validated Experimental Protocols

Synthesis (Protection)

Safety Note: Chloromethyl methyl ether (MOMCl) is a known human carcinogen.[4] All operations must be performed in a well-ventilated fume hood with appropriate PPE.

Reagents: Guaiacol (1.0 eq), MOMCl (1.2 eq), DIPEA (1.5 eq), DCM (Solvent). Protocol:

-

Dissolve Guaiacol in anhydrous DCM under

atmosphere. -

Add DIPEA (N,N-Diisopropylethylamine) and cool to 0°C.

-

Add MOMCl dropwise (Caution: Exothermic).

-

Warm to Room Temperature (RT) and stir for 2-4 hours.

-

Quench: Add saturated

solution. -

Workup: Extract with DCM, wash with brine, dry over

. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Deprotection (Cleavage)

Method A: Standard Acidic Hydrolysis [5]

-

Conditions: 6M HCl in Methanol/THF (1:1), 50°C, 1-2 hours.

-

Mechanism: Protonation of acetal oxygen followed by hydrolysis.

-

Suitability: Robust substrates with no acid-sensitive groups.

Method B: Mild Lewis Acid (Chemo-selective)

-

Conditions:

(3 eq) in DCM with Butanethiol (excess). -

Mechanism: Magnesium coordinates to the oxygens; thiol acts as a soft nucleophile to trap the methyl group.

-

Suitability: Substrates containing acid-sensitive groups (e.g., esters, double bonds).

Part 5: Storage and Handling

-

Shelf Life: The compound is kinetically stable for years if stored correctly.

-

Conditions: Store in a tightly sealed container at 2-8°C.

-

Incompatibility: Keep away from strong acids and Lewis acids.

-

Hazards: Upon degradation or metabolic processing, MOM ethers release Formaldehyde , a toxic aldehyde. Ensure adequate ventilation during deprotection steps.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[6] (The definitive guide on MOM ether stability and cleavage conditions).

-

Snieckus, V. (1990). Directed ortho metalation.[7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. (Authoritative source on using MOM as a Director of Metalation).

-

PubChem Database. (n.d.). 1-(Ethoxymethoxy)-2-(methoxymethyl)benzene Compound Summary. National Center for Biotechnology Information. (Source for physicochemical data).[1][3][8][9][10][11]

-

Berliner, M. A., & Belecki, K. (2005).[6] Simple, Rapid, and Efficient Preparation of Chloromethyl Ethers.[6] Journal of Organic Chemistry, 70(23), 9618–9621. (Protocol for generating MOMCl in situ to avoid carcinogen storage).

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. MOM Ethers [organic-chemistry.org]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. 1-(Ethoxymethoxy)-2-(methoxymethyl)benzene | C11H16O3 | CID 85955877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 10. Buy 1-Methoxy-2-(methoxymethyl)benzene | 21998-86-7 [smolecule.com]

- 11. dokumen.pub [dokumen.pub]

Technical Guide: Solubility Profile & Solvent Compatibility of 1-Methoxy-2-(methoxymethoxy)benzene

[1][2][3]

CAS Registry Number: 73220-26-5 Molecular Formula: C₉H₁₂O₃ Molecular Weight: 168.19 g/mol Physical State: Colorless to pale yellow liquid[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Methoxy-2-(methoxymethoxy)benzene (MOM-protected Guaiacol).[1][2][3] Designed for organic chemists and process engineers, this document moves beyond basic "soluble/insoluble" binary classifications to explore the operational solubility required for synthesis, extraction, and purification.[1]

Key Takeaway: As a Methoxymethyl (MOM) ether derivative of a phenol, this compound exhibits a lipophilic shift compared to its parent molecule (Guaiacol). It displays high solubility in a broad range of aprotic organic solvents (DCM, THF, EtOAc) and is practically insoluble in water, making it an ideal candidate for liquid-liquid extraction workflows.[1]

Physicochemical Basis of Solubility[1]

To predict and manipulate the solubility of this compound, one must understand the structural modifications introduced by the protecting group.[1][2][3]

Structural Analysis[1][3][4]

-

Parent Scaffold: Guaiacol (2-methoxyphenol) possesses a phenolic hydroxyl group (-OH) capable of hydrogen bond donation, giving it moderate water solubility (~23 g/L) and high polarity.[1][3]

-

MOM Modification: The protection of the phenol with a methoxymethyl group (-OCH₂OCH₃) replaces the acidic proton with an acetal linkage.[1][3]

-

Effect 1 (H-Bonding): Elimination of the Hydrogen Bond Donor (HBD) capability drastically reduces water solubility.[1][3]

-

Effect 2 (Lipophilicity): The addition of the -CH₂OCH₃ moiety increases the carbon content and overall lipophilicity (LogP increases from ~1.32 in Guaiacol to ~1.8–2.0 in the MOM ether).[1][3]

-

Effect 3 (Lewis Basicity): The molecule retains multiple ether oxygens, preserving Lewis basicity and ensuring high solubility in chlorinated and polar aprotic solvents.[1]

-

Solubility Logic Diagram

The following diagram illustrates the mechanistic shift in solubility properties upon MOM protection.

Figure 1: Mechanistic shift in physicochemical properties transitioning from Guaiacol to its MOM-ether derivative.[1][2][3]

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their utility in processing this compound.

Quantitative & Qualitative Solubility Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Chlorinated | Dichloromethane (DCM) | Excellent (>500 mg/mL) | Primary solvent for synthesis and reaction workup.[1][2][3] |

| Chlorinated | Chloroform | Excellent | Alternative to DCM; useful for NMR analysis.[2][3] |

| Esters | Ethyl Acetate (EtOAc) | High (>200 mg/mL) | Preferred green solvent for extraction and chromatography.[2][3] |

| Ethers | Tetrahydrofuran (THF) | High | Excellent reaction medium; fully miscible.[2][3] |

| Ethers | Diethyl Ether (Et₂O) | High | Good for extraction; high volatility aids concentration.[2][3] |

| Hydrocarbons | Hexanes / Heptane | Moderate to High | Soluble, unlike the parent phenol.[2][3] Used as the non-polar mobile phase in chromatography.[1][3] |

| Aromatics | Toluene | High | Suitable for high-temperature reactions.[1][2][3] |

| Alcohols | Methanol / Ethanol | Soluble | Soluble, but caution is required.[2][3] Acidic impurities in alcohols can trigger acetal hydrolysis (deprotection).[1][3] |

| Aqueous | Water | Insoluble (<1 mg/mL) | Ideal immiscible phase for washing out salts/impurities.[2][3] |

Critical Solvent Interactions[1][2][3]

-

Reaction Media: DCM and THF are the standard solvents for the synthesis of this compound (using MOM-Cl and DIPEA).[1][3] The starting material and product remain in solution throughout.[1][3]

-

Purification (Chromatography): The compound is typically purified on silica gel.[1] Due to the reduced polarity compared to Guaiacol, it elutes faster. A gradient of Hexanes:Ethyl Acetate (starting 9:1 to 4:1) is the standard mobile phase system.[1][3]

-

Stability Warning: Avoid protic solvents (MeOH, EtOH) in the presence of even trace acids (e.g., HCl, p-TsOH), as the MOM group is acid-labile.[1]

Experimental Protocols

Protocol: Liquid-Liquid Extraction (Workup)

This protocol validates the solubility differential between the organic product and aqueous byproducts.[1][3]

Objective: Isolate this compound from a reaction mixture containing DIPEA hydrochloride salts.

-

Quench: Pour the reaction mixture (typically in DCM) into an equal volume of saturated aqueous NaHCO₃ .

-

Phase Separation: Transfer to a separatory funnel. Shake vigorously and vent.

-

Extraction: Drain the organic layer.[3] Re-extract the aqueous layer with Ethyl Acetate (2x) to recover any entrained product.[1]

-

Drying: Combine organic phases and dry over anhydrous Na₂SO₄ or MgSO₄ .

-

Concentration: Remove solvent under reduced pressure (Rotavap).

Protocol: Solubility Determination (Visual Method)

If precise solubility limits are needed for a specific crystallization attempt:

-

Place 100 mg of the compound in a 4 mL vial.

-

Add the test solvent in 100 µL increments at room temperature (25°C).

-

Vortex for 30 seconds after each addition.

-

Endpoint: Clear solution with no schlieren lines or oil droplets.[3]

Workflow Visualization

Figure 2: Standard isolation workflow leveraging the compound's hydrophobicity.[1][2][3]

References

-

Sigma-Aldrich. this compound Product Specification. Retrieved from .[1][3]

-

PubChem. Compound Summary: 1-(Ethoxymethoxy)-2-(methoxymethyl)benzene (Analogous Structure).[1][2][3][4] National Library of Medicine.[1][3] Retrieved from .[3]

-

Greene, T. W., & Wuts, P. G. M. (1999).[1][5] Protective Groups in Organic Synthesis. Wiley-Interscience.[2][3][5] (Standard reference for MOM ether properties and stability).

-

Smolecule. 1-Methoxy-2-(methoxymethyl)benzene Properties. Retrieved from .[1][3]

Commercial Availability & Technical Profile: 1-Methoxy-2-(methoxymethoxy)benzene

The following technical guide details the commercial availability, synthesis strategies, and application protocols for 1-Methoxy-2-(methoxymethoxy)benzene (also known as Guaiacol methoxymethyl ether).

Part 1: Executive Summary & Supply Landscape

This compound is a specialized aromatic building block used primarily in Directed Ortho Metalation (DoM) strategies. Its commercial availability is classified as Tier 2 (Fine Chemical / Building Block) , meaning it is not a commoditized solvent or bulk reagent but is available from specialized organic synthesis houses.

The critical decision factor for this compound is Safety vs. Cost . The classical synthesis requires Chloromethyl methyl ether (MOM-Cl) , a potent human carcinogen. Consequently, purchasing the pre-protected building block is the industry-standard recommendation to mitigate EHS (Environment, Health, and Safety) risks, despite the premium price.

Supply Chain Snapshot

| Parameter | Status |

| Commercial Availability | Moderate (Stock often fluctuates; lead times common) |

| Primary CAS | 17684-33-2 |

| Secondary CAS | 73220-26-5 (Often used for specific registry entries) |

| Typical Purity | >97% (GC/NMR) |

| Pack Sizes | 1g, 5g, 25g (Bulk >1kg usually requires custom synthesis) |

| Price Tier | High ($50 - $150 per 5g depending on supplier) |

Part 2: Technical Specifications & Chemical Profile

Identity & Properties[1][2][3][4][5][6][7][8]

-

IUPAC Name: this compound

-

Synonyms: Guaiacol methoxymethyl ether; MOM-protected Guaiacol; 2-(Methoxymethoxy)anisole.

-

Molecular Formula: C

H -

Molecular Weight: 168.19 g/mol

-

Physical State: Colorless to pale yellow oil.[1]

-

Solubility: Soluble in organic solvents (DCM, THF, EtOAc); insoluble in water.

Structural Significance

This compound is a protected derivative of Guaiacol (2-methoxyphenol) . The Methoxymethyl (MOM) group serves two critical functions:

-

Protection: Masks the acidic phenol proton, preventing interference with bases (e.g., n-BuLi).

-

Direction: The MOM group is a powerful Directed Metalation Group (DMG) . It coordinates with lithium reagents more strongly than the methoxy group, directing lithiation to the ortho position (C3).

Part 3: Commercial Suppliers & Sourcing Strategy

Due to the hazardous nature of the precursors, few generalist suppliers stock this compound in bulk. Sourcing typically involves specialized building-block vendors.

Validated Supplier Categories

-

Boutique Synthesis Houses (High Reliability):

-

Examples:BLD Pharm , Enamine , Combi-Blocks .

-

Pros: High purity, usually in stock (grams to kilos).

-

Cons: Higher unit cost.

-

-

Catalog Aggregators:

-

Examples:Sigma-Aldrich (Merck) , Thermo Fisher .

-

Note: These often list the product as "Inquire" or ship from third-party partners, extending lead times.

-

-

Custom Synthesis (CROs):

-

Trigger: Required for scale >1kg.

-

Lead Time: 4–8 weeks.

-

"Make vs. Buy" Decision Matrix

The following logic diagram illustrates the decision process for sourcing this compound, heavily weighted by safety constraints.

Figure 1: Decision matrix prioritizing safety in the sourcing of MOM-protected Guaiacol.

Part 4: Synthesis & Application Protocols

If commercial sourcing is not viable, the compound must be synthesized. Two methods are presented: the Classical (Hazardous) route and the Green (Recommended) route.

Method A: Classical Synthesis (MOM-Cl)

-

Status: HAZARDOUS . Requires strict OSHA compliance.

-

Reagents: Guaiacol, Chloromethyl methyl ether (MOM-Cl), Sodium Hydride (NaH) or DIPEA.

-

Mechanism: Williamson ether synthesis.

-

Protocol Summary:

-

Suspend NaH (1.1 eq) in dry THF at 0°C under Argon.

-

Add Guaiacol (1.0 eq) dropwise; stir until H

evolution ceases. -

CAUTION: Add MOM-Cl (1.1 eq) dropwise. MOM-Cl is a volatile carcinogen.

-

Warm to RT and stir for 2 hours.

-

Quench with water, extract with EtOAc.

-

Method B: Green Synthesis (Dimethoxymethane)

-

Status: RECOMMENDED . Avoids MOM-Cl isolation.

-

Reagents: Guaiacol, Dimethoxymethane (Methylal), P

O -

Protocol Summary:

-

Dissolve Guaiacol in DCM.

-

Add Dimethoxymethane (excess, 5-10 eq).

-

Add P

O -

Stir vigorously at RT for 12 hours.

-

Pour into ice water/NaHCO

to neutralize.

-

Note: Yields are typically lower (70-80%) than Method A, but safety is significantly higher.

-

Application: Directed Ortho Metalation (DoM)

The primary utility of this compound is in regioselective lithiation.

Regioselectivity Logic:

-

MOM Group: Strong coordinator (Chelating).

-

Methoxy Group: Moderate coordinator.

-

Outcome: Lithiation occurs preferentially at C3 (ortho to MOM), rather than C6 (ortho to OMe), due to the superior coordinating ability of the methoxymethoxy oxygen.

Figure 2: Directed Ortho Metalation pathway showing regioselective functionalization at the C3 position.

Part 5: References

-

MOM-Cl Safety & Regulation:

-

Occupational Safety and Health Administration (OSHA). "1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.)."

-

-

Green Synthesis (Dimethoxymethane Method):

-

Directed Ortho Metalation (DoM) Reviews:

-

Snieckus, V. "Directed Ortho Metalation.[3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990.

-

-

Compound Data:

-

PubChem.[1] "this compound (Compound Summary)."

-

Sources

Methodological & Application

Application Note: Strategic MOM Protection of Guaiacol

Executive Summary

The protection of the phenolic hydroxyl group in guaiacol (2-methoxyphenol) as a methoxymethyl (MOM) ether is a pivotal transformation in the synthesis of complex natural products (e.g., vanillin derivatives, lignin models) and pharmaceutical intermediates. The MOM group offers robust stability against basic conditions, oxidizing agents, and nucleophiles, while being selectively cleavable under mild acidic conditions.

This guide details two field-validated protocols:

-

Method A (NaH/DMF): The "Gold Standard" for maximum yield on difficult substrates.

-

Method B (DIPEA/DCM): A scalable, milder approach for sensitive substrates.

Critical Safety Directive (Read Before Proceeding)

DANGER: CARCINOGEN HAZARD

-

Reagent: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a known human carcinogen (OSHA Regulated).

-

Volatility: High vapor pressure. NEVER handle outside a certified chemical fume hood.

-

PPE: Double nitrile gloves (or Silver Shield® laminate gloves), lab coat, and safety goggles are mandatory.

-

Quenching: MOM-Cl hydrolyzes to form HCl and formaldehyde. Quench all glassware and waste streams with aqueous ammonium hydroxide or dilute NaOH before removal from the hood.

Mechanistic Insight

The reaction proceeds via an

Figure 1: Mechanistic pathway of phenol alkylation via MOM-Cl. The rate-determining step is the nucleophilic attack of the phenoxide on the chloromethyl species.

Experimental Protocols

Method A: High-Performance Protocol (NaH/DMF)

Best For: Small-scale, high-value synthesis where yield (>95%) is paramount. Mechanism: Irreversible deprotonation by Sodium Hydride (NaH) generates a "naked" phenoxide anion, highly reactive toward MOM-Cl.

Reagents

-

Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv)

-

MOM-Cl (1.2 equiv)

-

DMF (Anhydrous, 0.5 M concentration relative to Guaiacol)

Step-by-Step Procedure

-

Apparatus Setup: Flame-dry a 2-neck round-bottom flask (RBF) under Argon flow.

-

NaH Preparation: Add NaH (1.5 equiv) to the flask.

-

Expert Tip: For strict purification, wash NaH twice with anhydrous hexane to remove mineral oil, decanting the supernatant under Argon.

-

-

Solvation: Suspend NaH in anhydrous DMF at 0°C (Ice/Water bath).

-

Deprotonation: Add Guaiacol (dissolved in minimal DMF) dropwise over 10 minutes.

-

Observation: Hydrogen gas (

) will evolve. Ensure the system is vented through a bubbler. -

Aging: Stir at 0°C for 30 minutes until gas evolution ceases (Solution typically turns yellow/amber).

-

-

Alkylation: Add MOM-Cl (1.2 equiv) dropwise via syringe.

-

Caution: Exothermic reaction. Maintain temperature <5°C.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC.[3]

-

Quench: Cool back to 0°C. Add saturated

solution dropwise. -

Workup: Dilute with water, extract 3x with EtOAc. Wash combined organics with water (to remove DMF) and brine. Dry over

.

Method B: Scalable Protocol (DIPEA/DCM)

Best For: Scale-up (>10g) and acid-sensitive substrates. Mechanism: DIPEA acts as a proton scavenger. The reaction relies on the high electrophilicity of MOM-Cl rather than a "naked" anion.

Reagents

-

Guaiacol (1.0 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine, 2.0 equiv)

-

MOM-Cl (1.5 equiv)

-

DCM (Dichloromethane, anhydrous)

Step-by-Step Procedure

-

Solvation: Dissolve Guaiacol in DCM (0.3 M) in a RBF under Nitrogen.

-

Base Addition: Add DIPEA (2.0 equiv). Cool solution to 0°C.

-

Alkylation: Add MOM-Cl (1.5 equiv) dropwise.

-

Reflux (Optional): If reaction is sluggish at RT after 4 hours, gently reflux (40°C) for 2 hours.

-

Workup: Wash organic layer with 1M HCl (to remove excess DIPEA), then saturated

, then brine.

Decision Matrix & Data Summary

| Feature | Method A (NaH/DMF) | Method B (DIPEA/DCM) |

| Yield | Excellent (92-98%) | Good (80-90%) |

| Reaction Time | Fast (2-4 h) | Moderate (4-12 h) |

| Moisture Sensitivity | High (Requires Anhydrous) | Moderate |

| Workup Difficulty | High (DMF removal) | Low (DCM evaporation) |

| Scale Suitability | < 5 grams | > 10 grams |

Workflow Visualization

Figure 2: Operational workflow comparing the High-Performance (A) and Scalable (B) protocols.

Quality Control & Characterization

Verify the product (1-(methoxymethoxy)-2-methoxybenzene) using 1H NMR. The disappearance of the Phenol -OH and appearance of the MOM methylene singlet are diagnostic.

NMR Diagnostic Table (CDCl3, 400 MHz)

| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 6.90 – 7.15 ppm | Multiplet | 4H | Benzene Ring |

| MOM | 5.22 ppm | Singlet | 2H | Diagnostic Peak |

| Guaiacol | 3.86 ppm | Singlet | 3H | Methyl Ether |

| MOM | 3.51 ppm | Singlet | 3H | MOM Methyl |

TLC Conditions:

-

Mobile Phase: Hexanes:EtOAc (8:2)

-

Visualization: UV (254 nm) or KMnO4 stain.

-

Rf: Product will have a higher Rf than the starting Guaiacol due to loss of H-bonding capability.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (The definitive guide on MOM stability and cleavage).

-

Ramesh, C., et al. (2003).[4][5] "Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers". The Journal of Organic Chemistry, 68(18), 7101-7103. (Provides context on the reversibility and stability of the formed ether).

-

Sigma-Aldrich. (2024). Safety Data Sheet: Chloromethyl methyl ether. (Critical safety data for handling MOM-Cl).

-

Organic Chemistry Portal. (2024).[4] MOM Ethers: Protection and Deprotection. (General reactivity profiles).

Sources